2-(2,4-Difluorophenyl)ethanimidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,4-difluorophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-6-2-1-5(3-8(11)12)7(10)4-6;/h1-2,4H,3H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVIEXREUMMXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired ethanimidamide . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(2,4-Difluorophenyl)ethanimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Substituent Position Effects
- 2-(2,6-Difluorophenyl)ethyl Derivatives: Compounds like [(E)-[amino({[2-(2,6-difluorophenyl)ethyl]amino})methylidene]amino]-methanimidamide hydrochloride () exhibit reduced synthetic yields (15.29%) compared to 2,4-difluoro analogs. This suggests steric hindrance from the 2,6-difluoro configuration impedes reaction efficiency .
- 2-(2,4-Difluorophenyl)ethyl Derivatives :
The target compound’s 2,4-substitution pattern likely improves reaction kinetics and binding to FFAR1/FFAR4 due to optimized electronic effects (e.g., dipole interactions) and reduced steric bulk .
Functional Group Modifications
- Dimethylaminoethyl Side Chains: The compound in , featuring a dimethylaminoethyl group, achieves a higher yield (23.37%) than the non-alkylated analog in . The dimethylamino group may enhance solubility or stabilize intermediates during synthesis .
Comparison with Dopamine Hydrochloride
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl, CAS 62-31-7) shares a phenyl ethylamine backbone but replaces fluorines with hydroxyl groups at the 3- and 4-positions . Key differences include:
- Polarity and Solubility : Dopamine’s hydroxyl groups increase hydrophilicity, favoring aqueous solubility (critical for neurotransmission), whereas the fluorine atoms in the target compound enhance lipophilicity, improving membrane permeability .
- Biological Targets : Dopamine acts on adrenergic and dopaminergic receptors, while the target compound’s fluorinated structure likely directs activity toward FFAR1/FFAR4 or tubulin in cancer therapies .
Pyrimidine-Based Derivatives in Cancer Chemotherapy
4,6-Dichloro-5-(2,4-difluorophenyl)-2-(pyrazin-2-yl)pyrimidine () demonstrates the role of 2,4-difluorophenyl groups in tubulin inhibition. Despite a low synthesis yield (21%), the compound’s bioactivity highlights the importance of fluorine in stabilizing π-π interactions with tubulin’s hydrophobic binding pockets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Position : 2,4-Difluoro configurations outperform 2,6-substituted analogs in synthetic efficiency and target binding, likely due to reduced steric clash .
- Fluorine vs. Hydroxyl : Fluorination increases lipophilicity and bioavailability compared to hydroxylated analogs like dopamine, expanding therapeutic applicability .
- Therapeutic Potential: The target compound’s dual role in FFAR modulation and tubulin inhibition positions it as a versatile candidate for metabolic disorders and oncology .
Biological Activity
2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including enzyme interactions, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN. Its structure comprises a difluorophenyl group attached to an ethanimidamide backbone, which contributes to its lipophilicity and biological interactions. The presence of fluorine atoms enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- COX-1 and COX-2 Inhibition : The compound demonstrated IC values against COX-1 and COX-2, indicating its potential as an anti-inflammatory agent. For instance, COX-1 inhibition was reported with IC values ranging from 19.45 to 28.39 μM . The docking studies suggest that the compound binds effectively to the active sites of these enzymes, similar to established COX inhibitors like celecoxib .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing edema in animal models, suggesting its potential for treating inflammatory conditions .
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit tumor growth by targeting the Akt signaling pathway. In experiments involving prostate cancer cell lines (PC3), administration of the compound resulted in a significant reduction in tumor growth at various dosages .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Fluorophenyl)ethanimidamide hydrochloride | CHClFN | Different fluorine substitution |
| 2-(4-Fluorophenyl)ethanimidamide hydrochloride | CHClFN | Exhibits different biological activity profiles |
| Acetamidine Hydrochloride | CHClN | Simpler structure; lacks fluorine substituents |
The unique placement of fluorine atoms in the para and ortho positions on the phenyl ring enhances the compound's lipophilicity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited COX-2 activity in vitro, supporting its potential as an anti-inflammatory agent .
- In Vivo Efficacy : In animal models of inflammation, treatment with this compound resulted in reduced paw edema comparable to indomethacin, a commonly used NSAID. The effective dose (ED50) was determined to be significantly lower than that required for traditional treatments .
- Mechanistic Insights : Further investigations revealed that the compound affects nitric oxide synthase (NOS), which is involved in inflammation pathways. By modulating NOS activity, it may help reduce inflammatory responses in various tissues .
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-difluorophenyl)ethanimidamide hydrochloride, and how can experimental parameters be optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For optimization, employ a Design of Experiments (DOE) approach to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical tools like response surface methodology (RSM) can identify interactions between variables and maximize yield . For safety, ensure reaction conditions avoid decomposition pathways (e.g., thermal degradation) by referencing thermogravimetric analysis (TGA) data .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, 19F) to confirm fluorophenyl and ethanimidamide moieties.
- HPLC-MS for purity assessment and detection of trace intermediates.
- X-ray crystallography (if crystalline) for absolute configuration verification.
- FTIR to monitor functional groups (e.g., amidine C=N stretch at ~1650 cm⁻¹).
Cross-validate results with orthogonal methods to minimize false positives .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Management : Segregate halogenated waste for incineration by licensed facilities. Neutralize acidic byproducts (e.g., HCl) before disposal .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store aliquots at 4°C, -20°C, and room temperature.
- Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).
- Use Arrhenius modeling to predict shelf life under standard conditions .
Advanced Research Questions
Q. How can computational modeling enhance synthesis and reactivity predictions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to map reaction pathways and transition states, identifying energy barriers for key steps (e.g., amidine formation) .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts. Tools like ICReDD integrate computational and experimental feedback for faster optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line variability, solvent effects).
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Continuous Flow Systems : Mitigate exothermic risks and improve mixing efficiency for amidine intermediates.
- Membrane Separation : Purify hydrochloride salts via nanofiltration to reduce solvent waste .
- Process Analytical Technology (PAT) : Implement in-line IR or Raman spectroscopy for real-time monitoring .
Q. What interdisciplinary approaches advance applications in drug discovery?
- Methodological Answer :
- Chemoproteomics : Use photoaffinity probes derived from the compound to map protein targets.
- PK/PD Modeling : Corrogate in vitro potency (e.g., IC₅₀) with pharmacokinetic parameters (e.g., logP, plasma protein binding) .
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to guide structure-based design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
